molecular formula C8H14N2 B2564256 3,5-Diethyl-1-methyl-1H-pyrazole CAS No. 1501963-11-6

3,5-Diethyl-1-methyl-1H-pyrazole

Cat. No.: B2564256
CAS No.: 1501963-11-6
M. Wt: 138.214
InChI Key: KJEQODQSMZVZPL-UHFFFAOYSA-N
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Description

3,5-Diethyl-1-methyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two ethyl groups at positions 3 and 5, and a methyl group at position 1. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Diethyl-1-methyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine with 1,3-dicarbonyl compounds. For instance, the reaction of diethyl malonate with hydrazine hydrate under acidic conditions can yield the desired pyrazole . Another method involves the use of terminal alkynes, aromatic aldehydes, and hydrazines in a one-pot, three-component reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclocondensation reactions. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the process. These methods allow for better control over reaction conditions and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3,5-Diethyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,5-Diethyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diethyl-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl groups at positions 3 and 5 enhances its lipophilicity, potentially improving its interaction with hydrophobic targets in biological systems .

Properties

IUPAC Name

3,5-diethyl-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-4-7-6-8(5-2)10(3)9-7/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEQODQSMZVZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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